molecular formula C3H6O4 B13125059 Methyl2,2-dihydroxyacetate

Methyl2,2-dihydroxyacetate

Cat. No.: B13125059
M. Wt: 106.08 g/mol
InChI Key: MCOBHQDMEDPVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-dihydroxyacetate is an organic compound with the molecular formula C4H8O4 It is a derivative of acetic acid, where two hydroxyl groups are attached to the second carbon atom, and a methyl ester group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2-dihydroxyacetate typically involves the esterification of 2,2-dihydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of methyl 2,2-dihydroxyacetate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dihydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed:

    Oxidation: Formation of methyl 2,2-dioxoacetate or 2,2-dihydroxyacetic acid.

    Reduction: Formation of methyl 2,2-dihydroxyethanol.

    Substitution: Formation of methyl 2,2-dihaloacetate or other substituted derivatives.

Scientific Research Applications

Methyl 2,2-dihydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in enzyme studies.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-dihydroxyacetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active dihydroxyacetic acid, which can participate in various biochemical reactions.

Comparison with Similar Compounds

Methyl 2,2-dihydroxyacetate can be compared with other similar compounds such as:

    Methyl 2,2-dihydroxypropionate: Similar structure but with an additional methyl group.

    Ethyl 2,2-dihydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2,2-dihydroxybutyrate: Similar structure but with an additional carbon in the backbone.

Uniqueness: Methyl 2,2-dihydroxyacetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its relatively simple structure makes it an attractive starting material for the synthesis of more complex molecules.

Properties

IUPAC Name

methyl 2,2-dihydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c1-7-3(6)2(4)5/h2,4-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOBHQDMEDPVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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